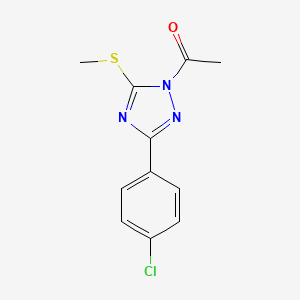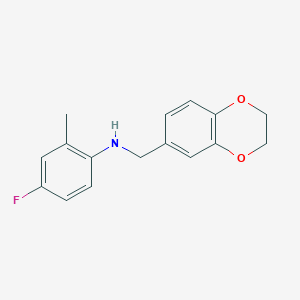
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide, also known as DMQX, is a chemical compound that belongs to the class of quinolines. It is a potent antagonist of the ionotropic glutamate receptors, particularly the AMPA receptors. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide acts as a non-competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By binding to the receptor site, this compound prevents the ion channel from opening, thereby blocking the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the reduction of synaptic transmission and the inhibition of neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the prevention of neuronal death, the improvement of synaptic plasticity, and the modulation of the release of neurotransmitters such as dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life and its potential interference with other glutamate receptors such as the NMDA receptors.
Orientations Futures
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has shown promising results in preclinical studies for various neurological disorders, and several potential therapeutic applications have been proposed. Future research directions for this compound include the optimization of its pharmacokinetic properties, the development of more selective and potent analogs, the investigation of its effects on other neurotransmitter systems, and the evaluation of its safety and efficacy in clinical trials.
Méthodes De Synthèse
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide can be synthesized by several methods, including the condensation of 2-methoxybenzoyl chloride with 5,7-dimethyl-8-aminoquinoline in the presence of a base such as triethylamine. Another method involves the reaction of 5,7-dimethyl-8-quinolinol with 2-methoxybenzoyl chloride in the presence of a base and a dehydrating agent such as thionyl chloride. The purity and yield of this compound can be improved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Applications De Recherche Scientifique
N-(5,7-dimethyl-8-quinolinyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent and selective antagonist of the AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, this compound can reduce the excessive neuronal excitability and prevent the excitotoxicity that occurs in various neurological disorders.
Propriétés
IUPAC Name |
N-(5,7-dimethylquinolin-8-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-11-13(2)17(18-14(12)8-6-10-20-18)21-19(22)15-7-4-5-9-16(15)23-3/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAACSNYJVACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)
![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)



![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)

![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)

